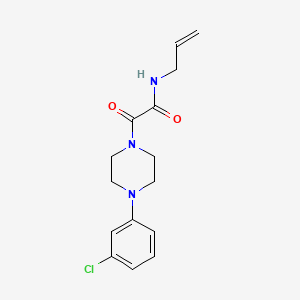

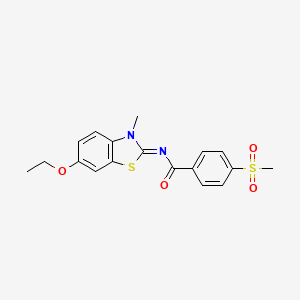

![molecular formula C18H20N4O4 B2830885 7-(2-甲氧基乙基)-1,3-二甲基-2,4-二氧代-N-苯基-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺 CAS No. 1021133-60-7](/img/structure/B2830885.png)

7-(2-甲氧基乙基)-1,3-二甲基-2,4-二氧代-N-苯基-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For example, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

Pyrimidine derivatives are structurally diverse, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学研究应用

合成与结构表征

新颖的合成途径:研究人员已经开发了新颖的合成方法来创建嘧啶和相关化合物的衍生物。这些方法通常涉及多组分反应,旨在将功能多样性和复杂性引入嘧啶核心,可能导致具有显着生物活性的化合物(Shaabani 等人,2009)。

结构见解和修饰:已经探索了嘧啶衍生物的结构修饰,以了解其超分子聚集和构象特征。对噻唑并嘧啶等化合物进行的研究提供了对其结构特征的见解,这些特征可能会影响其生物活性和相互作用(Nagarajaiah & Begum,2014)。

生物活性

抗菌和抗真菌特性:已经合成并评估了某些嘧啶衍生物的抗菌和抗真菌特性。这些研究旨在开发针对各种病原体的新型治疗剂,展示了嘧啶衍生物在为感染控制提供新解决方案方面发挥作用的潜力(Murthy 等人,2012)。

抗癌活性:嘧啶衍生物作为抗癌剂的合成和生物学评估一直是研究的一个重要领域。已经测试了这些化合物对不同癌细胞系的功效,为寻找新型抗癌药物做出了贡献(Hassan 等人,2014)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase (CDK) 4/6 . CDK4/6 are key regulators of the cell cycle, and their inhibition can halt cell division and proliferation, making them attractive targets for cancer therapeutics .

Mode of Action

This compound likely acts as an inhibitor of CDK4/6 . By binding to these kinases, it can prevent their activity, thereby halting the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. This can result in the cessation of cell division and proliferation, particularly in cancer cells that often exhibit uncontrolled growth .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulation pathway . Under normal conditions, CDK4/6 binds to cyclin D, a protein that accumulates in the cell during the G1 phase. This binding activates the CDK4/6, which then phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which then initiates the transcription of genes required for the S phase. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thus halting the cell cycle progression .

Pharmacokinetics

This could potentially enhance its bioavailability, allowing it to reach its intracellular targets effectively .

Result of Action

The primary result of this compound’s action is the inhibition of cell division and proliferation . By halting the cell cycle, it can prevent the growth of cancer cells. This makes it a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation, such as breast cancer .

未来方向

The future directions in the field of pyrimidine research involve the development of more potent and efficacious drugs with pyrimidine scaffold . This includes the design of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in various diseases .

属性

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-20-16-13(17(24)21(2)18(20)25)11-14(22(16)9-10-26-3)15(23)19-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEPYPNROWMWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2830802.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2830803.png)

![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)

![7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B2830805.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)